1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic chemistry.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a modulator of specific biochemical pathways.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpiperidin-1-yl)-3-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a pyridinyl group.
1-(3-Methylpiperidin-1-yl)-3-pyridin-2-ylpropan-1-one: Similar but with the pyridinyl group at a different position.
1-(3-Methylpiperidin-1-yl)-3-pyridin-4-ylpropan-1-one: Similar but with the pyridinyl group at another different position.
Uniqueness
1-(3-Methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-4-3-9-16(11-12)14(17)7-6-13-5-2-8-15-10-13/h2,5,8,10,12H,3-4,6-7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWRIRSFUDHUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.